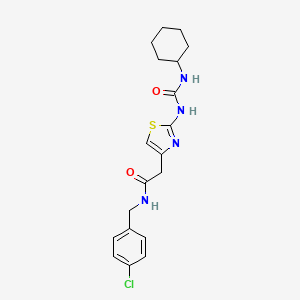

N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRYCDFUAMQCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ureido Group: This step involves the reaction of the thiazole derivative with an isocyanate to form the ureido group.

Attachment of the Chlorobenzyl Group: This can be done through nucleophilic substitution reactions where the thiazole derivative reacts with a chlorobenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction might involve the conversion of the thiazole ring or the ureido group to more oxidized forms.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A comparative study assessed the cytotoxicity of the compound against several human cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 1.75 |

| Compound A | A-431 (skin cancer) | 1.98 |

| Compound B | HT29 (colon cancer) | 1.61 |

These results indicate that the compound exhibits significant activity against breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, which is crucial in combating antibiotic resistance.

Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicate that this compound has considerable potential as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorobenzyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and ureido group are likely critical for binding to these targets and exerting biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a broader class of thiazole-acetamide derivatives. Key structural analogs from the evidence include:

Key Observations :

- Thiazole vs.

- Substituent Effects: The target’s cyclohexylurea group distinguishes it from analogs with morpholinoethoxy (8c) or simple aryl groups (107b), offering enhanced hydrogen-bonding capacity .

- Chlorobenzyl Variations : The 4-chlorobenzyl group in the target contrasts with 2-chlorobenzyl in 8c; positional isomerism may influence steric interactions and solubility .

Physicochemical Properties

Insights :

- The target’s urea group may increase melting points compared to 8c or 5e due to hydrogen-bonding networks.

- Chlorobenzyl groups (target, 5e, 8c) reduce aqueous solubility but enhance membrane permeability.

Biological Activity

N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, an acetamide group, and a chlorobenzyl substituent, which contribute to its pharmacological profile. The molecular formula is , with a molecular weight of 406.9 g/mol. The structural uniqueness of this compound enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on chloroacetamides, which includes compounds similar to this compound, demonstrated effectiveness against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.

- Fungal pathogens : Moderate activity against Candida albicans.

The presence of the chlorobenzyl group enhances lipophilicity, allowing better penetration through cell membranes, which is crucial for antimicrobial efficacy .

2. Anticancer Activity

Thiazole derivatives have shown cytotoxic effects on several cancer cell lines. A comparative analysis of similar compounds reveals that those with ureido substituents, like this compound, exhibit promising anticancer properties. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation .

3. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are also noteworthy. Compounds structurally related to this compound have been evaluated for their ability to prevent seizures in animal models. The thiazole moiety is believed to interact with neurotransmitter systems, potentially modulating excitatory signals in the brain .

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and cellular signaling pathways.

- Structural Stability : The cyclohexylureido group enhances the compound's stability and bioavailability.

Q & A

Q. What are the common synthetic routes for N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiazole core formation : Reacting 2-aminothiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form intermediates (e.g., N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides) .

- Ureido group incorporation : Coupling cyclohexyl isocyanate or carbodiimide reagents with the thiazole intermediate under reflux conditions in anhydrous solvents (e.g., ethanol, DMF) .

- Benzyl substitution : Introducing the 4-chlorobenzyl group via nucleophilic substitution or reductive amination, often using glacial acetic acid as a catalyst .

Yields vary (21–33%) depending on substituent steric effects and solvent polarity .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : H and C NMR to verify chemical shifts for the thiazole ring (δ 6.5–7.5 ppm), acetamide carbonyl (δ ~165 ppm), and urea NH protons (δ ~8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Validate C, H, N content (e.g., C: 60.87%, H: 5.89%, N: 8.35% observed vs. C: 61.07% calculated) .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with thiazole-urea pharmacophores:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Kinase inhibition : ATP-binding site competition assays (e.g., CDK9 inhibition using fluorescence polarization) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Methodological Answer : Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve urea coupling efficiency vs. ethanol .

- Catalyst screening : Anhydrous AlCl enhances acetonitrile-mediated thiazole formation .

- Temperature control : Reflux at 80–100°C for 4–6 hours balances reaction rate and byproduct suppression .

- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .

Q. What strategies are used for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modular substitutions:

- Thiazole modifications : Replace cyclohexylurea with morpholinoethoxy or dichlorophenoxy groups to assess solubility/activity trade-offs .

- Benzyl variations : Substitute 4-chlorobenzyl with 2-chloro or 3,4-dichloro analogs to probe steric/electronic effects on target binding .

- Linker optimization : Compare acetamide spacers vs. tetrazole or oxadiazole bioisosteres for metabolic stability .

Q. How can researchers resolve contradictory biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Purity validation : Re-analyze compounds using HPLC-UV/ELSD to rule out impurities (e.g., residual DMF in ’s 21% yield product) .

- Assay standardization : Use common reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

- Structural analogs : Compare activity of N-(4-chlorobenzyl) derivatives with N-(phenylethyl) or N-(pyrazolyl) variants to identify scaffold-specific effects .

Q. What computational approaches are used to study its mechanism of action?

- Methodological Answer : Leverage:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CDK9’s hydrophobic pocket (e.g., H-bonding with urea NH groups) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : CoMFA/CoMSIA to correlate substituent descriptors (logP, polar surface area) with bioactivity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.